molecular formula C18H21ClN2O2 B5142110 3-{1-[(4-chlorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole

3-{1-[(4-chlorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole

Cat. No. B5142110
M. Wt: 332.8 g/mol
InChI Key: MEJYAPWQSQWQKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{1-[(4-chlorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole, also known as CPI-1189, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 3-{1-[(4-chlorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole is not fully understood, but it is believed to act as a modulator of the GABAergic system, which plays a critical role in the regulation of neuronal excitability. 3-{1-[(4-chlorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole has been shown to enhance GABAergic neurotransmission by increasing the activity of GABA-A receptors, resulting in anxiolytic and antidepressant effects. Additionally, 3-{1-[(4-chlorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole has been shown to modulate the activity of NMDA receptors, which are involved in learning and memory processes.
Biochemical and Physiological Effects
3-{1-[(4-chlorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole has been shown to have a variety of biochemical and physiological effects. In animal studies, 3-{1-[(4-chlorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, 3-{1-[(4-chlorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{1-[(4-chlorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole in lab experiments is its specificity for the GABAergic system, which allows for targeted modulation of this system. Additionally, 3-{1-[(4-chlorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole has been shown to have a favorable safety profile in animal studies. However, one limitation of using 3-{1-[(4-chlorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole in lab experiments is its limited solubility in water, which may impact its bioavailability and efficacy.

Future Directions

There are several potential future directions for the study of 3-{1-[(4-chlorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole. One area of interest is the development of 3-{1-[(4-chlorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 3-{1-[(4-chlorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole and its potential therapeutic applications in other fields, such as oncology. Finally, the development of more efficient synthesis methods for 3-{1-[(4-chlorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole may facilitate its use in future research.
Conclusion
In conclusion, 3-{1-[(4-chlorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its specificity for the GABAergic system and favorable safety profile make it an attractive candidate for further study. Further research is needed to fully understand the mechanism of action of 3-{1-[(4-chlorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole and its potential therapeutic applications in various fields.

Synthesis Methods

3-{1-[(4-chlorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole is synthesized through a multistep process that involves the reaction of 4-chlorobenzoyl chloride with pyrrolidine, followed by the reaction of the resulting compound with isoxazole. The final product is obtained through purification and isolation steps.

Scientific Research Applications

3-{1-[(4-chlorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole has been extensively studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. In neurology, 3-{1-[(4-chlorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, 3-{1-[(4-chlorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole has been studied for its potential antidepressant and anxiolytic effects. In oncology, 3-{1-[(4-chlorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole has been shown to have antitumor activity and may be useful in the treatment of various types of cancers.

properties

IUPAC Name

2-(4-chlorophenyl)-1-[2-(5-propan-2-yl-1,2-oxazol-3-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2/c1-12(2)17-11-15(20-23-17)16-4-3-9-21(16)18(22)10-13-5-7-14(19)8-6-13/h5-8,11-12,16H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJYAPWQSQWQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)C2CCCN2C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1-{2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidin-1-YL}ethan-1-one

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